N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
Description
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound that features a triazole and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-12(15-21-20-14-6-2-3-8-23(14)15)19-16(25)22-7-4-5-13(9-22)24-11-17-10-18-24/h2-3,6,8,10-13H,4-5,7,9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYVKCLMKMNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)N3CCCC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable hydrazine derivative with an appropriate aldehyde or ketone to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects. The exact pathways involved may include inhibition of DNA synthesis or interference with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities and antiproliferative effects.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Investigated for its DNA intercalation properties and anticancer potential.
Uniqueness
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide stands out due to its unique combination of triazole and pyridine moieties, which confer distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
